tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Key Intermediates
Tert-butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate has been recognized as a crucial intermediate in the synthesis of various biologically active compounds. For instance, a derivative of this compound serves as the key intermediate of Vandetanib, an anti-cancer drug, synthesized through processes such as acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, other derivatives, like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, are significant intermediates in the synthesis of drugs like crizotinib, with a synthesis yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Characterization and Structural Analysis
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a derivative, was synthesized and characterized thoroughly using various spectroscopic techniques and confirmed further by XRD data. The molecular structure exhibits weak C‒H···O interactions and aromatic π–π stacking interactions, forming a three-dimensional architecture. Interestingly, this compound demonstrated moderate anthelmintic activity in biological evaluations (Sanjeevarayappa, Iyengar, Kumar, Suchetan, 2015).
Synthetic Method Optimization
There have been efforts to optimize synthetic methods for related compounds to enhance yield and reduce preparation costs. For instance, the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone involved streamlining reaction steps and conditions to improve the overall yield to 56%, making the process more suitable for industrial requirements (Xiao-kai, 2013).
Safety and Hazards
While specific safety and hazard information for “tert-Butyl 4-(3-methoxybenzamido)piperidine-1-carboxylate” was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxybenzoyl)amino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-14(9-11-20)19-16(21)13-6-5-7-15(12-13)23-4/h5-7,12,14H,8-11H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLGVFVKJLYQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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